molecular formula C19H23N5O6 B2557660 3-((7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid CAS No. 941937-74-2

3-((7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid

Cat. No. B2557660
CAS RN: 941937-74-2
M. Wt: 417.422
InChI Key: HYYGGDNQHKDPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid is a useful research compound. Its molecular formula is C19H23N5O6 and its molecular weight is 417.422. The purity is usually 95%.
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Scientific Research Applications

Renewable Building Blocks in Material Science

Phloretic acid, a phenolic compound similar in structure to the queried chemical, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach provides a sustainable alternative to phenol, offering specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules, which can have a wide range of applications in material science (Trejo-Machin et al., 2017).

Organic Synthesis

In the context of organic synthesis, similar compounds have been used in selective deblocking strategies and as intermediates for more complex chemical reactions. For example, propargyloxycarbonyl chloride has been employed for protecting hydroxyl and amino functionalities of amino alcohols, illustrating the role of such compounds in developing orthogonal protection strategies (Ramesh et al., 2005).

Cardioselective Beta-Adrenergic Blocking

Certain 1-amino-3-aryloxy-2-propanols, which bear resemblance to the queried chemical, have shown potential as cardioselective beta-blockers. This indicates a possible application in the development of cardiovascular drugs (Hoefle et al., 1975).

Anticancer Research

Compounds structurally related to 3-((7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid have been explored for their potential anticancer activities. For instance, S-glycosyl and S-alkyl derivatives of certain triazinone derivatives exhibited significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Development of CCR5 Antagonists

In the pharmaceutical industry, compounds with similar structures have been synthesized as CCR5 antagonists, which are important in treating conditions like HIV. The practical synthesis of such compounds underscores their relevance in medicinal chemistry (Ikemoto et al., 2005).

properties

IUPAC Name

3-[[7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O6/c1-11-4-3-5-13(8-11)30-10-12(25)9-24-15-16(23(2)19(29)22-17(15)28)21-18(24)20-7-6-14(26)27/h3-5,8,12,25H,6-7,9-10H2,1-2H3,(H,20,21)(H,26,27)(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYGGDNQHKDPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCC(=O)O)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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